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molecular formula C8H16N2O2S B061578 tert-Butyl (ethylcarbamothioyl)carbamate CAS No. 180150-75-8

tert-Butyl (ethylcarbamothioyl)carbamate

Cat. No. B061578
M. Wt: 204.29 g/mol
InChI Key: OJAGSBADNOYMMM-UHFFFAOYSA-N
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Patent
US09139594B2

Procedure details

A solution of tert-butyl carbamate (5.0 g, 42.7 mmol) and isothiocyanatoethane (3.7 mL, 42.7 mmol) in dry DMF (30 mL) was added slowly to a stirred solution of sodium hydride (60% suspension, 1.9 g, 47 mmol) in dry DMF (15 mL) under nitrogen, such that the internal temperature was maintained <5° C. After complete addition the reaction was stirred in an ice bath for 1 h. The cooling bath was removed and the reaction was stirred at RT overnight, and then poured on to ice (25 g) and diluted with water (150 mL). The aqueous mixture was extracted with Et2O (3×100 mL). The combined extracts were washed with brine (1×50 mL), dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography (normal phase, 100 g, Biotage SNAP cartridge KP-Sil, 50 mL per min, gradient 4% to 8% EtOAc in n-hexane) to give the title compound (6.0 g, colourless solid). 1H NMR (400 MHz, CDCl3) δ ppm 1.29 (t, J=7.33 Hz, 3H) 1.50 (s, 9H) 3.54-3.78 (m, 2H) 7.82 (br. s., 1H) 9.63 (br. s., 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:8])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])[NH2:2].[N:9]([CH2:12][CH3:13])=[C:10]=[S:11].[H-].[Na+]>CN(C=O)C>[CH2:12]([NH:9][C:10]([NH:2][C:1](=[O:8])[O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[S:11])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(N)(OC(C)(C)C)=O
Name
Quantity
3.7 mL
Type
reactant
Smiles
N(=C=S)CC
Name
Quantity
1.9 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred in an ice bath for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained <5° C
ADDITION
Type
ADDITION
Details
After complete addition the reaction
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the reaction was stirred at RT overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
poured on to ice (25 g)
ADDITION
Type
ADDITION
Details
diluted with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with Et2O (3×100 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (normal phase, 100 g, Biotage SNAP cartridge KP-Sil, 50 mL per min, gradient 4% to 8% EtOAc in n-hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)NC(=S)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 68.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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